molecular formula C14H17ClN2O B2702460 [1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine CAS No. 1275714-85-6

[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine

Cat. No. B2702460
CAS RN: 1275714-85-6
M. Wt: 264.75
InChI Key: JUYVDPQBRHYWRL-UHFFFAOYSA-N
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Description

“[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to increased interest in their synthesis and study . This particular compound also contains a chlorophenyl group and a dimethylamine group .


Molecular Structure Analysis

The molecular structure of “[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine” includes an oxazole ring, a chlorophenyl group, and a dimethylamine group . The oxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Antileishmanial and Antimalarial Effects

Pyrazole-bearing compounds, including those with indole moieties, have been investigated for their antileishmanial and antimalarial activities. These properties are crucial for combating parasitic diseases .

Anticonvulsant Activity

While not directly studied for “[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine,” indole derivatives have shown good protection against seizures induced by certain agents .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Compounds based on the 4-amino-1,2,3-triazole core (which shares similarities with indole) have been investigated as potent inhibitors of IDO1. IDO1 plays a crucial role in immuno-oncology research .

Future Directions

The future directions for research on “[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine” and similar compounds could involve further exploration of their synthesis and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, these compounds could potentially be developed into new therapeutic agents .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-9-11(3)18-14(17-9)8-16-10(2)12-4-6-13(15)7-5-12/h4-7,10,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYVDPQBRHYWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC(C)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine

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